

An In-depth Technical Guide to 1,3-Dibromotetrafluorobenzene

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Compound of Interest

Compound Name: 1,3-Dibromotetrafluorobenzene

Cat. No.: B073227

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1559-87-1

This technical guide provides a comprehensive overview of **1,3-Dibromotetrafluorobenzene**, a key fluorinated aromatic intermediate. This document is intended to serve as a valuable resource for professionals in chemical research and drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

1,3-Dibromotetrafluorobenzene is a colorless to light yellow liquid at room temperature. Its unique molecular structure, featuring two bromine atoms and four fluorine atoms on a benzene ring, imparts distinct reactivity and makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of **1,3-Dibromotetrafluorobenzene**

Property	Value	Reference
CAS Number	1559-87-1	[1]
Molecular Formula	C ₆ Br ₂ F ₄	[1]
Molecular Weight	307.87 g/mol	[2][1]
Appearance	Colorless to light orange to yellow clear liquid	[2]
Boiling Point	200 °C	
Melting Point	5-7 °C	[3]
Density	2.24 g/mL	
Refractive Index (n _{20/D})	1.516	[4]
Flash Point	92 °C	[3]

Synthesis and Purification

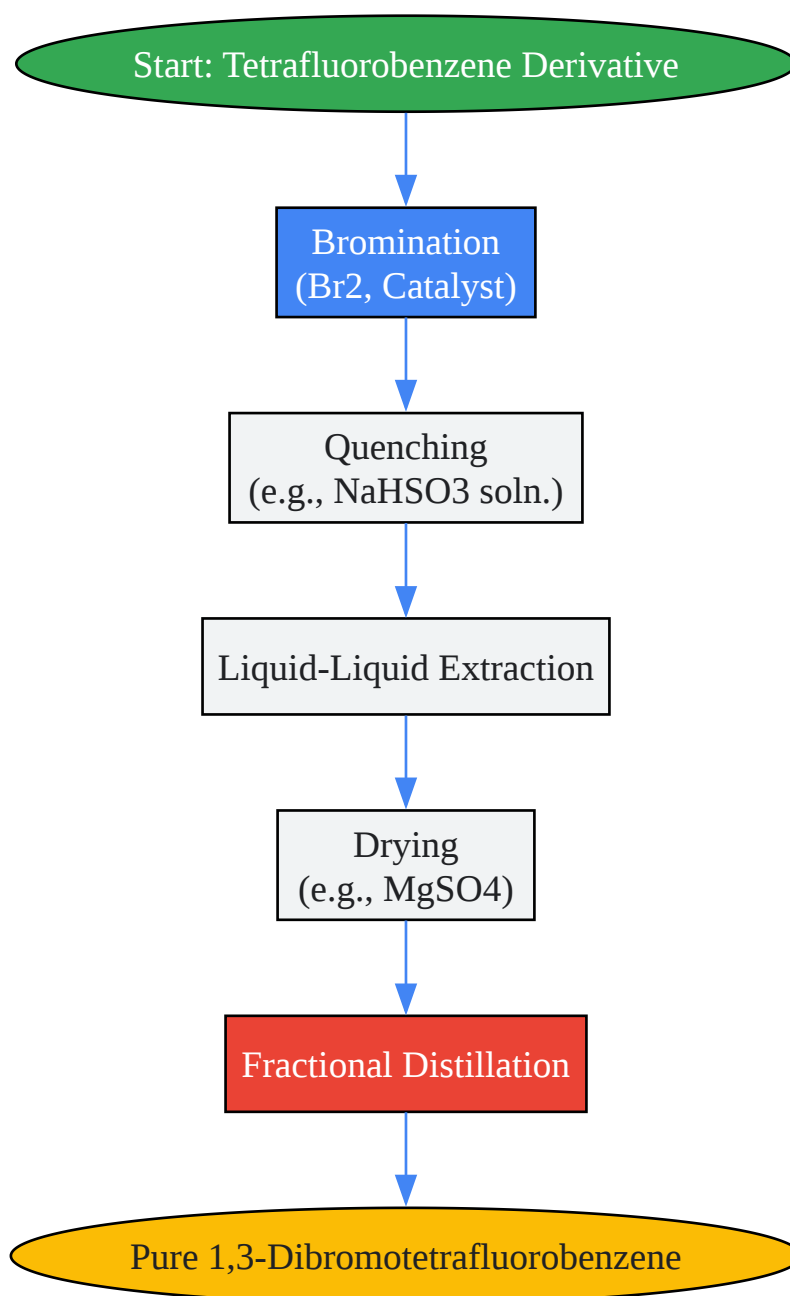
While specific, detailed industrial synthesis protocols for **1,3-Dibromotetrafluorobenzene** are proprietary, the scientific literature suggests that bromination of the corresponding polyfluorobenzenes is a common method for producing brominated polyfluoroarenes. For instance, isomeric dibromotetrafluorobenzenes have been synthesized by the bromination of polyfluorobenzenes with bromine in 65% oleum. Another approach involves the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine.

Experimental Protocol: General Synthesis via Bromination (Illustrative)

- **Reaction Setup:** A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with the starting tetrafluorobenzene derivative and a suitable solvent.
- **Reagent Addition:** Bromine is added dropwise to the reaction mixture at a controlled temperature. A catalyst, such as iron filings or a Lewis acid, may be employed to facilitate the reaction.

- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The organic layer is then separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO_4).
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **1,3-Dibromotetrafluorobenzene**.

Logical Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **1,3-Dibromotetrafluorobenzene**.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1,3-Dibromotetrafluorobenzene**. While a complete set of spectra with peak assignments for this

specific molecule is not readily available in the public domain, the following table outlines the expected regions and patterns based on its structure and data from similar compounds.

Table 2: Expected Spectroscopic Data for **1,3-Dibromotetrafluorobenzene**

Spectroscopic Technique	Expected Features
^{19}F NMR	Multiple signals in the aromatic fluorine region, exhibiting complex coupling patterns due to F-F spin-spin coupling.
^{13}C NMR	Signals corresponding to the aromatic carbons, with splitting patterns influenced by coupling to fluorine atoms (C-F coupling).
FT-IR	Characteristic absorption bands for C-F and C-Br stretching, as well as aromatic C=C stretching and C-H bending vibrations.
Mass Spectrometry (EI)	A molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of bromine and fluorine atoms.

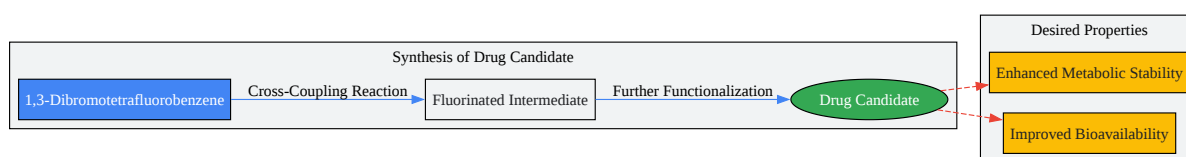
Applications in Research and Drug Development

1,3-Dibromotetrafluorobenzene is a valuable intermediate in various fields of chemical synthesis, owing to its unique combination of reactive sites.

- Synthesis of Fluorinated Compounds:** It serves as a key building block for introducing tetrafluorophenyl moieties into more complex molecules.^[2] Fluorinated compounds are of significant interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
- Advanced Materials:** The thermal stability and chemical resistance of this compound make it suitable for the development of advanced materials, including specialty polymers with applications in electronics and aerospace.^[2]

- **Medicinal Chemistry:** In drug discovery, it is used as an intermediate in the synthesis of novel therapeutic agents. The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the construction of diverse molecular architectures.[2]
- **Liquid Crystal Derivatives:** It has been utilized in the preparation of starting materials for the synthesis of fluorinated liquid crystal derivatives.[4]

Signaling Pathway Illustration: Role in Drug Candidate Synthesis



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Caption: Role of **1,3-Dibromotetrafluorobenzene** in the synthesis of drug candidates with enhanced properties.

Safety and Handling

1,3-Dibromotetrafluorobenzene is classified as an irritant and requires careful handling in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

First Aid Measures:

- Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS for detailed safety and handling information before working with this chemical.

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